![molecular formula C20H31N3 B2427455 N-{3-[methyl(prop-2-yn-1-yl)amino]propyl}-1-(2-phenylethyl)piperidin-4-amine CAS No. 2094182-64-4](/img/structure/B2427455.png)
N-{3-[methyl(prop-2-yn-1-yl)amino]propyl}-1-(2-phenylethyl)piperidin-4-amine
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Overview
Description
N-{3-[methyl(prop-2-yn-1-yl)amino]propyl}-1-(2-phenylethyl)piperidin-4-amine is a complex organic compound that features a piperidine ring substituted with a phenylethyl group and a propyl chain bearing a methyl(prop-2-yn-1-yl)amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[methyl(prop-2-yn-1-yl)amino]propyl}-1-(2-phenylethyl)piperidin-4-amine typically involves multiple steps. One common approach is the N-alkylation of a piperidine derivative with a suitable alkylating agent. For instance, the reaction of a piperidine derivative with propargyl bromide in the presence of a base such as sodium hydroxide can yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This could include the use of phase-transfer catalysis to facilitate the reaction and the implementation of crystallization techniques to purify the final product .
Chemical Reactions Analysis
Types of Reactions
N-{3-[methyl(prop-2-yn-1-yl)amino]propyl}-1-(2-phenylethyl)piperidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
N-{3-[methyl(prop-2-yn-1-yl)amino]propyl}-1-(2-phenylethyl)piperidin-4-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including its role as an inhibitor of certain enzymes.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of N-{3-[methyl(prop-2-yn-1-yl)amino]propyl}-1-(2-phenylethyl)piperidin-4-amine involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The specific pathways involved depend on the biological context and the target molecule .
Comparison with Similar Compounds
Similar Compounds
- N-methylprop-2-yn-1-amine
- N-phenylethylpiperidine
- Propargylamines
Uniqueness
N-{3-[methyl(prop-2-yn-1-yl)amino]propyl}-1-(2-phenylethyl)piperidin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
N'-methyl-N-[1-(2-phenylethyl)piperidin-4-yl]-N'-prop-2-ynylpropane-1,3-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31N3/c1-3-14-22(2)15-7-13-21-20-11-17-23(18-12-20)16-10-19-8-5-4-6-9-19/h1,4-6,8-9,20-21H,7,10-18H2,2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMYFEUOWINLUES-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCNC1CCN(CC1)CCC2=CC=CC=C2)CC#C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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